2-[(pyridin-4-yl)methoxy]aniline

Catalog No.
S6898523
CAS No.
105326-58-7
M.F
C12H12N2O
M. Wt
200.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(pyridin-4-yl)methoxy]aniline

CAS Number

105326-58-7

Product Name

2-[(pyridin-4-yl)methoxy]aniline

IUPAC Name

2-(pyridin-4-ylmethoxy)aniline

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

InChI

InChI=1S/C12H12N2O/c13-11-3-1-2-4-12(11)15-9-10-5-7-14-8-6-10/h1-8H,9,13H2

InChI Key

YPVNRDAFIAQKDQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N)OCC2=CC=NC=C2

Canonical SMILES

C1=CC=C(C(=C1)N)OCC2=CC=NC=C2

2-[(Pyridin-4-yl)methoxy]aniline is an organic compound characterized by the presence of a pyridine ring and an aniline structure. Its molecular formula is C12H12N2OC_{12}H_{12}N_{2}O, with a molecular weight of approximately 200.236 g/mol. The compound features a methoxy group attached to the pyridine ring, which contributes to its unique chemical properties and potential biological activities. This compound is of interest in medicinal chemistry due to its structural motifs that can interact with various biological targets.

Typical for compounds containing both aromatic amines and heterocycles:

  • Electrophilic Aromatic Substitution: The aniline nitrogen can be protonated under acidic conditions, making the aromatic ring more reactive towards electrophiles.
  • Nucleophilic Substitution: The methoxy group can be substituted under certain conditions, allowing for the introduction of various functional groups.
  • Reduction Reactions: The compound may be reduced to yield amines or other derivatives, depending on the reducing agent used.

These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its physicochemical properties.

The biological activity of 2-[(Pyridin-4-yl)methoxy]aniline has not been extensively documented in literature, but compounds with similar structures often exhibit various pharmacological effects. Potential activities include:

  • Antimicrobial Properties: Compounds containing pyridine and aniline moieties have shown promise as antimicrobial agents.
  • Anticancer Activity: Some derivatives of pyridine-containing compounds have been studied for their ability to inhibit cancer cell proliferation.
  • Enzyme Inhibition: Similar compounds have been investigated for their roles as inhibitors of specific enzymes, particularly in cancer and metabolic pathways.

Several synthetic routes can be employed to produce 2-[(Pyridin-4-yl)methoxy]aniline:

  • Methoxylation of Pyridine Derivatives: Starting from pyridine derivatives, methoxy groups can be introduced using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
  • Coupling Reactions: The synthesis can involve coupling a pyridine derivative with an aniline through methods such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions).
  • Direct Amination: Direct amination of methoxy-pyridine derivatives with aniline can also yield the desired compound.

Each method's efficiency may vary depending on the specific reagents and conditions employed.

2-[(Pyridin-4-yl)methoxy]aniline has potential applications in several fields:

  • Pharmaceuticals: Due to its structural features, it may serve as a lead compound in drug discovery, particularly for developing new antimicrobial or anticancer agents.
  • Material Science: The compound could be explored for use in organic electronics or as a dye due to its chromophoric properties.
  • Research: It may be utilized in biochemical studies to explore interactions with biological targets.

Interaction studies involving 2-[(Pyridin-4-yl)methoxy]aniline may focus on:

  • Protein Binding: Investigating how this compound interacts with specific proteins could reveal insights into its mechanism of action.
  • Receptor Binding Assays: Understanding its affinity for various receptors could help elucidate its potential therapeutic effects.
  • Enzyme Inhibition Profiles: Detailed studies could determine its effectiveness as an enzyme inhibitor, particularly in pathways relevant to disease states.

Several compounds share structural similarities with 2-[(Pyridin-4-yl)methoxy]aniline. Here are some notable examples:

Compound NameMolecular FormulaSimilarity Index
4-Methoxy-N-(2-pyridinylmethyl)anilineC13H14N2O0.85
4-(Pyridin-2-ylmethoxy)anilineC12H12N2O0.80
3-Chloro-4-(pyridin-2-ylmethoxy)anilineC12H11ClN2O0.78
6-Amino-4-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-ethoxyquinolineC20H19ClN4O20.75

Uniqueness

The uniqueness of 2-[(Pyridin-4-yl)methoxy]aniline lies in its specific substitution pattern and the presence of both a methoxy group and a pyridine moiety, which may confer distinct electronic properties and biological activities compared to other similar compounds. This structural configuration allows for varied interactions within biological systems, making it a candidate for further investigation in drug development and other applications.

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

200.094963011 g/mol

Monoisotopic Mass

200.094963011 g/mol

Heavy Atom Count

15

Dates

Last modified: 04-15-2024

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